N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Kinase inhibition CDK5 Drug discovery

N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-01-7) is a fully synthetic, multi-substituted 6-oxo-1,6-dihydropyridine-3-carboxamide derivative (C19H14BrN3O4, MW 428.24). It belongs to a scaffold class with demonstrated kinase inhibitory (CDK5, MEK1/2) and antiviral (anti-HBV) potential.

Molecular Formula C19H14BrN3O4
Molecular Weight 428.242
CAS No. 900010-01-7
Cat. No. B2807429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS900010-01-7
Molecular FormulaC19H14BrN3O4
Molecular Weight428.242
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C19H14BrN3O4/c20-15-5-7-16(8-6-15)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-17(10-13)23(26)27/h1-10,12H,11H2,(H,21,25)
InChIKeyZGBNTFZAVLGRJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-01-7): Scaffold Identity and Procurement Baseline


N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-01-7) is a fully synthetic, multi-substituted 6-oxo-1,6-dihydropyridine-3-carboxamide derivative (C19H14BrN3O4, MW 428.24). It belongs to a scaffold class with demonstrated kinase inhibitory (CDK5, MEK1/2) and antiviral (anti-HBV) potential [1][2]. The compound incorporates three pharmacophorically distinct features—a para-bromophenyl carboxamide, a meta-nitrobenzyl N-substituent, and the 6-oxo-1,6-dihydropyridone core—making it a structurally differentiated entry within this chemotype for targeted library screening and structure–activity relationship (SAR) exploration [3].

Why N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be Interchanged with Close Analogs


Small positional or functional-group changes within the 6-oxo-1,6-dihydropyridine-3-carboxamide series produce large shifts in target engagement and selectivity. For example, the para-bromophenyl group introduces a halogen-bond donor/acceptor geometry distinct from meta-bromo or unsubstituted phenyl analogs, altering hydrophobic packing in kinase hinge regions [1]. The 3-nitrobenzyl N-substituent provides a strong electron-withdrawing effect that modulates the electron density of the pyridone ring—absent in benzyl-only or 4-nitrobenzyl analogs—while the 6-oxo (vs. 2-oxo) regiochemistry determines the tautomeric equilibrium and hydrogen-bonding network available for target recognition [2][3]. Because these three structural elements interact cooperatively, substituting any single component with a near-neighbor analog (e.g., 3-bromophenyl, unsubstituted phenyl, or 2-oxo isomer) can abrogate or qualitatively alter the biological profile, making direct one-for-one replacement scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence for N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-01-7)


6-Oxo-1,6-dihydropyridine-3-carboxamide Core Confers Nanomolar Kinase Inhibitory Potential

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has been optimized to deliver potent kinase inhibition. In the CDK5 series reported by Kaller et al., the most potent 6-oxo-1,6-dihydropyridine-3-carboxamide derivative achieved an IC50 of 14 nM against CDK5 [1]. While this specific measurement is for a different substitution pattern within the same core scaffold, it establishes the baseline inhibitory capacity of this chemotype. The target compound, N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, retains the identical 6-oxo-1,6-dihydropyridine-3-carboxamide core required for hinge-region binding. Separately, AZD8330 (2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide), a clinical-stage MEK1/2 inhibitor built on this scaffold, exhibits an IC50 of 7 nM against MEK1 and MEK2 , further demonstrating the scaffold's capacity for low-nanomolar target engagement.

Kinase inhibition CDK5 Drug discovery

Para-Bromophenyl Substitution Differentiates from Meta-Bromo and Unsubstituted Phenyl Analogs via Halogen-Bonding Geometry

The target compound bears a para-bromophenyl carboxamide, whereas closely related analogs feature meta-bromophenyl (CAS 899948-51-7) or unsubstituted phenyl (CAS 899741-43-6) groups at the same position. The bromine atom at the para position extends the molecular electrostatic potential surface linearly along the phenyl ring axis, enabling a directional halogen bond (C–Br···O=C) with backbone carbonyls in kinase hinge regions that is geometrically inaccessible to the meta-bromo isomer [1]. In the CDK5 inhibitor series, halogen substitution pattern on the phenyl ring was a critical determinant of potency, with para-substituted analogs consistently outperforming meta-substituted counterparts due to optimized van der Waals contacts [1]. Unsubstituted phenyl analogs lack the halogen-bond donor entirely, forfeiting this interaction and typically showing reduced target affinity [2].

Halogen bonding SAR Kinase selectivity

3-Nitrobenzyl N-Substituent Provides Electron-Withdrawing Modulation Linked to Antiviral Activity

The target compound features a 3-nitrobenzyl group at the pyridone N1 position. Chinese patent CN108794393B explicitly claims 6-oxo-1,6-dihydropyridine-3-carboxamide derivatives as effective inhibitors of hepatitis B virus (HBV) and suitable for preparing medicaments for treating or preventing hepatitis B [1]. Within the claimed series, the presence of electron-withdrawing substituents on the N-benzyl group (including nitro) is structurally associated with the anti-HBV pharmacophore. In contrast, N-benzyl analogs lacking the nitro group (e.g., 1-benzyl-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide) or those with electron-donating substituents are expected to exhibit reduced antiviral activity based on the SAR scope described in the patent [1]. The meta-nitro orientation further differentiates from para-nitro isomers, which alter the dipole moment and may shift the binding pose within the target site [2].

Antiviral HBV Electron-withdrawing group

6-Oxo Regiochemistry Defines Tautomeric State Distinct from 2-Oxo Isomer

The target compound is a 6-oxo-1,6-dihydropyridine-3-carboxamide, placing the carbonyl at the 6-position of the pyridone ring. A close structural isomer, N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 899948-51-7), bears the carbonyl at the 2-position . This regiochemical difference determines the dominant tautomeric form: the 6-oxo isomer favors the 1,6-dihydro-6-oxo tautomer (carbonyl adjacent to ring nitrogen), while the 2-oxo isomer favors the 1,2-dihydro-2-oxo tautomer (carbonyl at the 2-position). These tautomers present distinct hydrogen-bond donor/acceptor patterns—the 6-oxo tautomer exposes the amide NH and a carbonyl oxygen in a 1,3-relationship, whereas the 2-oxo tautomer positions these groups in a 1,2-relationship [1]. In the CDK5 inhibitor optimization program, the 6-oxo configuration was essential for potent target engagement, with the corresponding 2-oxo analogs showing significantly reduced activity [1].

Tautomerism Regiochemistry Target recognition

Recommended Application Scenarios for N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 900010-01-7)


Kinase Inhibitor Library Design and CDK5/MEK SAR Exploration

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has validated nanomolar potency against CDK5 (IC50 ~14 nM) and MEK1/2 (IC50 ~7 nM for AZD8330) [1]. The target compound's unique combination of para-bromophenyl, 3-nitrobenzyl, and 6-oxo substituents makes it a high-value member of a focused kinase inhibitor library. It can serve as a probing tool to map the tolerance of the kinase hinge region for halogen-bonding interactions (via the para-bromophenyl group) and to assess the impact of strong electron-withdrawing N-substituents (via the 3-nitrobenzyl group) on selectivity across the kinome. Its structural differentiation from the meta-bromo and 2-oxo analogs enables systematic exploration of halogen position and tautomeric state SAR within a single scaffold [1].

Anti-HBV Drug Discovery and Viral Polymerase Inhibitor Screening

Chinese patent CN108794393B claims 6-oxo-1,6-dihydropyridine-3-carboxamide derivatives as effective anti-HBV agents [2]. The target compound incorporates the 3-nitrobenzyl N-substituent that aligns with the patent's pharmacophoric requirements. It can be deployed as a starting point for medicinal chemistry optimization in anti-HBV programs, where the para-bromophenyl group may be further derivatized via cross-coupling reactions to explore additional substitution space. The compound's defined purity (≥95% as per vendor specifications) supports reproducible antiviral EC50 determination in HBV-infected hepatocyte models [2].

Chemical Biology Probe for Halogen-Bonding Studies in Protein–Ligand Interactions

The para-bromophenyl group provides a well-characterized halogen-bond donor (C–Br···O=C interaction geometry), making this compound an ideal probe for biophysical studies of halogen bonding in protein–ligand complexes [3]. Unlike fluorinated or chlorinated analogs, the bromine atom offers sufficient anomalous scattering for X-ray crystallographic phasing, enabling unambiguous determination of the halogen-bonding pose. The nitrobenzyl group simultaneously provides a spectroscopic handle (UV absorption at ~260 nm) for concentration determination and binding assays.

Diversity-Oriented Synthesis and Combinatorial Chemistry Building Block

As demonstrated by Svete et al., the 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is amenable to modular synthesis via sequential N-alkylation, Suzuki-Miyaura arylation, and amidation [4]. The target compound, with its bromophenyl and nitrobenzyl substituents already installed, can serve as a late-stage intermediate for further diversification: the nitro group can be reduced to an amine for amide or sulfonamide library synthesis, while the bromine atom is a competent handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling rapid generation of analog libraries [4].

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